molecular formula C8H6F3NO B1294619 3'-Trifluoromethylformanilide CAS No. 657-78-3

3'-Trifluoromethylformanilide

Cat. No. B1294619
CAS RN: 657-78-3
M. Wt: 189.13 g/mol
InChI Key: PPECHNDWLRNHEA-UHFFFAOYSA-N
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Description

3'-Trifluoromethylformanilide is a compound that is part of a broader class of trifluoromethylated organic molecules. These molecules are of significant interest in the fields of pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl (CF3) group. The CF3 group is known for its ability to attract electron density, enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .

Synthesis Analysis

The synthesis of trifluoromethylated compounds, such as 3'-Trifluoromethylformanilide, can be achieved through various methods. One approach involves the palladium-catalyzed trifluoromethylation of aryl chlorides, which allows for the addition of CF3 groups to a wide range of substrates under mild conditions . Another method utilizes fluoroform-derived CuCF3, which exhibits high reactivity towards aryl and heteroaryl halides, enabling the trifluoromethylation of these substrates to produce benzotrifluorides . Additionally, the use of (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source in oxidative trifluoromethylation reactions has been explored to construct carbon-CF3 bonds .

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is influenced by the presence of the CF3 group. In trifluoromethylated benzanilides, for example, the CF3 group affects the molecular conformation and crystal packing characteristics, leading to variations in conformational flexibility . The presence of the CF3 group can also induce rotational disorder in some crystalline solids . The study of trifluoromethyl fluoroformate and perfluorodimethyl carbonate has provided insights into the preferred synperiplanar orientation of the O-CF3 groups relative to the C=O double bond .

Chemical Reactions Analysis

Trifluoromethylated compounds participate in a variety of chemical reactions. For instance, the fluoroform-derived CuCF3 reagent has been used in domino cyclization/trifluoromethylation reactions to synthesize 3-(trifluoromethyl)indoles . The combined system of boron trifluoride and molecular sieves has been shown to promote carbonyl-ene reactions of alpha-methylstyrenes with paraformaldehyde . Furthermore, the special properties of tris(pentafluorophenyl)borane as a strong boron Lewis acid have been utilized in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are significantly influenced by the trifluoromethyl group. The role of intermolecular interactions involving organic fluorine has been highlighted in trifluoromethylated benzanilides, where weak intermolecular interactions such as C-H⋅⋅⋅F-C and C-F⋅⋅⋅π hydrogen bonds play a crucial role in the solid-state structure . The synthesis and characterization of trifluoromethyl fluoroformyl trioxicarbonate have revealed the thermal lability of the molecule and its decomposition pathways . Additionally, the synthesis and conformational properties of fluoroformyl trifluoroacetyl disulfide have been studied, demonstrating the influence of the CF3 group on the molecule's conformational equilibrium .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include 3’-Trifluoromethylformanilide, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods : The synthesis and applications of TFMP and its derivatives involve chemical reactions under controlled conditions . The exact methods and procedures would depend on the specific derivative being synthesized and its intended application .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Fluorescent Probes

  • Application : Small molecule fluorescent probes, which may include 3’-Trifluoromethylformanilide, are indispensable tools for a broad range of biological applications . These probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
  • Methods : The design and synthesis of these probes involve careful consideration of the fluorophore’s properties for high selectivity and sensitivity in detecting protein aggregation within complex biological environments .
  • Results : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . The probe has demonstrated diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .

3. Antimicrobial Agents

  • Application : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which may include 3’-Trifluoromethylformanilide, are being studied as potential antimicrobial agents .
  • Methods : The synthesis of these compounds involves chemical reactions under controlled conditions . The exact methods and procedures would depend on the specific compound being synthesized and its intended application .
  • Results : The results of these studies are not specified in the source .
  • Chemical Structure and Properties : 3’-Trifluoromethylformanilide has the molecular formula C8H6F3NO and a molecular weight of 189.1345 . It’s also known by other names such as α,α,α-Trifluoro-m-formotoluidide and N-[3-(trifluoromethyl)phenyl]formamide .

  • Fluorinated Metal–Organic Frameworks (F-MOFs) : While not specifically mentioning 3’-Trifluoromethylformanilide, there have been recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) . These materials have potential applications in gas storage, separation, and catalysis .

  • Chemical Structure and Properties : 3’-Trifluoromethylformanilide has the molecular formula C8H6F3NO and a molecular weight of 189.1345 . It’s also known by other names such as α,α,α-Trifluoro-m-formotoluidide and N-[3-(trifluoromethyl)phenyl]formamide .

  • Fluorinated Metal–Organic Frameworks (F-MOFs) : While not specifically mentioning 3’-Trifluoromethylformanilide, there have been recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) . These materials have potential applications in gas storage, separation, and catalysis .

properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPECHNDWLRNHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215918
Record name m-Formotoluidide, alpha,alpha,alpha-trifluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Trifluoromethylformanilide

CAS RN

657-78-3
Record name N-[3-(Trifluoromethyl)phenyl]formamide
Source CAS Common Chemistry
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Record name m-Formotoluidide, alpha,alpha,alpha-trifluoro-
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Record name 657-78-3
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Record name m-Formotoluidide, alpha,alpha,alpha-trifluoro-
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Record name N-[3-(trifluoromethyl)phenyl]formamide
Source European Chemicals Agency (ECHA)
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Record name 3-(TRIFLUOROMETHYL)FORMANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RAW Johnstone, PJ Price - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… CHO), 8.75 (0.4 H, d, CHO), 8.96 (0.6 H, br s, exchanges in D,O, CONH), and 9.46 (0.4 H, br d, exchanges in D,O, CONH) (the 'H nmr spectrum indicates that 3-trifluoromethylformanilide …
Number of citations: 15 pubs.rsc.org

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